4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Overview
Description
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 g/mol . It is primarily used in research applications and is known for its potential biological activities.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial DNA synthesis and cell division .
Mode of Action
The mode of action of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is likely similar to other sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . They compete with PABA for the active site of the enzyme, inhibiting its activity and thereby blocking the synthesis of dihydrofolate . This inhibition disrupts bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folate synthesis pathway in bacteria . Folate is a cofactor for enzymes involved in the synthesis of purines and pyrimidines, which are essential components of DNA. By blocking folate synthesis, this compound indirectly inhibits DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folate, an essential cofactor for DNA synthesis, this compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Preparation Methods
The synthesis of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 3,4-dimethoxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives:
Sulfanilamide: A well-known sulfonamide antibiotic that inhibits bacterial enzyme dihydropteroate synthetase.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: A derivative with significant anticancer and antimicrobial activities.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWWAAMLZNOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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